(2-Bromo-1-cyclopropylethyl)benzene
Description
Structural Significance and Research Interest of Brominated Cyclopropyl-substituted Aromatics
The research interest in brominated cyclopropyl-substituted aromatics stems from the unique combination of properties imparted by each functional group. Aromatic bromine substituents are valuable tools in organic synthesis, primarily serving as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. uni.lu These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and functional materials.
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent motif in numerous natural products and biologically active molecules. utdallas.edu Its rigid structure provides a defined orientation for pendant functional groups, making it an attractive scaffold in drug design to explore chemical space in three dimensions. uni.lupressbooks.pub The incorporation of a cyclopropyl (B3062369) group can influence a molecule's metabolic stability, and conformational rigidity. In medicinal chemistry, replacing sterically demanding groups like isopropyl or gem-dimethyl with a cyclopropyl moiety is a common strategy. pressbooks.pub
The combination of a bromo-aromatic system with a cyclopropyl unit, as seen in (2-Bromo-1-cyclopropylethyl)benzene and its isomers, therefore represents a class of compounds with significant potential as intermediates for the synthesis of novel bioactive compounds and complex molecular architectures. A related isomer, (2-bromo-1-phenyl-cyclopropyl)benzene, is noted for its use as a building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. utdallas.edu
Historical Overview of Synthetic Approaches to Analogous Systems
The synthesis of molecules like this compound can be envisioned through the application of well-established synthetic methodologies. The historical development of these methods provides a framework for understanding how such a compound could be constructed.
The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The order of operations in a multi-step synthesis is critical; for instance, the timing of the bromination step relative to the introduction of other substituents determines the final substitution pattern on the benzene (B151609) ring. nih.gov
The synthesis of the cyclopropyl group has a rich history, with the Simmons-Smith reaction, discovered in 1958, being a landmark method. bldpharm.com This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to form a cyclopropane ring stereospecifically. bldpharm.comchemsynthesis.com Modifications of this reaction, such as the Furukawa modification using diethylzinc, have expanded its utility. chemsynthesis.com Other methods for cyclopropanation include intramolecular cyclization reactions and the use of diazo compounds with metal catalysts. orgsyn.org
The assembly of the (cyclopropylethyl)benzene framework itself can be approached in several ways. One could envision a Friedel-Crafts type reaction to introduce an acyl group, followed by modifications to form the ethylcyclopropane (B72622) side chain. Alternatively, a pre-formed cyclopropylethyl halide could be coupled with a phenyl Grignard reagent or a similar organometallic species. The synthesis of cyclopropylbenzene (B146485) itself has been achieved through various routes, including the decomposition of 5-phenylpyrazoline and the reaction of styrene (B11656) with methylene (B1212753) iodide and a zinc-copper couple.
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(2-bromo-1-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
DVOJDTCADVDFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 2 Bromo 1 Cyclopropylethyl Benzene Transformations
Elucidation of Carbon-Bromine Bond Reactivity Mechanisms
The carbon-bromine (C-Br) bond in (2-Bromo-1-cyclopropylethyl)benzene is a key functional group that dictates much of its reactivity. The cleavage of this bond can proceed through several distinct mechanistic pathways, including nucleophilic substitution, radical reactions, and elimination reactions.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions of this compound involve the displacement of the bromide ion by a nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
In an S(_N)2 reaction , a strong nucleophile directly attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry in a single, concerted step. youtube.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, steric hindrance from the adjacent cyclopropyl (B3062369) and phenyl groups can influence the accessibility of the electrophilic carbon to the incoming nucleophile.
Conversely, an S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.comyoutube.com This pathway is favored by polar, protic solvents and weaker nucleophiles. youtube.com The stability of the resulting carbocation is a crucial factor. The secondary benzylic carbocation that would form from this compound is stabilized by resonance with the phenyl ring, making the S(_N)1 pathway a plausible route. Carbocation rearrangements are also a possibility in S(_N)1 reactions, which can lead to a mixture of products. youtube.com
| Reaction Pathway | Key Features | Influencing Factors |
| S(_N)1 | Two-step mechanism, carbocation intermediate, potential for rearrangements. | Polar protic solvents, weak nucleophiles, substrate structure favoring carbocation stability. |
| S(_N)2 | One-step concerted mechanism, inversion of stereochemistry. | Strong nucleophiles, less sterically hindered substrate, aprotic solvents. |
Radical Reaction Mechanisms
The C-Br bond can also undergo homolytic cleavage to form a radical intermediate. This process is typically initiated by light or a radical initiator like AIBN (2,2'-azobis(isobutyronitrile)). ucr.edulibretexts.org The resulting carbon-centered radical can then participate in a variety of propagation steps. uky.edu
A common radical reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. libretexts.org This is often achieved using a reagent like tributyltin hydride (Bu(_3)SnH), which acts as a hydrogen atom donor. libretexts.org The reaction proceeds via a radical chain mechanism. libretexts.org
Another possibility is the involvement in allylic or benzylic bromination type reactions, where a bromine radical abstracts a hydrogen atom from a position allylic or benzylic to a double bond or aromatic ring, respectively. uky.edu In the case of this compound, the benzylic hydrogen on the carbon bearing the cyclopropyl group could be susceptible to abstraction.
| Radical Process | Description | Initiators/Reagents |
| Homolytic Cleavage | Symmetrical breaking of the C-Br bond to form a carbon radical and a bromine radical. | Light (photolysis), Radical Initiators (e.g., AIBN). ucr.edulibretexts.org |
| Dehalogenation | Replacement of the bromine atom with a hydrogen atom. | Tributyltin hydride (Bu(_3)SnH). libretexts.org |
| Radical Addition | The carbon radical can add to unsaturated systems. | Depends on the specific reaction. |
Elimination Reaction Pathways
Elimination reactions of this compound lead to the formation of an alkene through the removal of HBr. These reactions are favored by strong, sterically hindered bases and higher temperatures. chemguide.co.uk The most common mechanism is the E2 (bimolecular elimination) pathway. chemguide.uk
In the E2 mechanism, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. doubtnut.comtardigrade.in Simultaneously, the C-Br bond breaks, and a double bond is formed. chemguide.co.ukchemguide.uk The regioselectivity of this reaction is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. doubtnut.comtardigrade.in For this compound, elimination could potentially lead to different isomeric alkenes depending on which beta-hydrogen is removed.
Exploration of Cyclopropyl Ring Reactivity and Transformations
The cyclopropyl group in this compound is a source of significant ring strain, making it susceptible to various ring-opening and rearrangement reactions. These transformations are often initiated by the reactivity of the C-Br bond or by the introduction of electrophilic, nucleophilic, or radical species.
Ring-Opening Reaction Mechanisms (e.g., Electrophilic, Nucleophilic, Radical-Mediated)
The high degree of strain in the three-membered ring makes it behave somewhat like a double bond, capable of undergoing addition reactions that result in ring opening.
Electrophilic Ring Opening: Electrophiles can attack the cyclopropane (B1198618) ring, leading to the formation of a carbocationic intermediate which is then trapped by a nucleophile. The regioselectivity of the attack is influenced by the substituents on the ring.
Nucleophilic Ring Opening: While less common, nucleophilic attack on a cyclopropane ring can occur, especially if the ring is activated by electron-withdrawing groups. In the context of this compound, initial reaction at the C-Br bond could generate a species that facilitates subsequent nucleophilic attack on the cyclopropyl ring.
Radical-Mediated Ring Opening: Radical-mediated ring opening of cyclopropanes is also a known process. A radical generated elsewhere in the molecule can attack the cyclopropyl ring, causing it to open and form a new radical species. This can lead to a variety of subsequent reactions.
Rearrangement Reactions and Ring Expansion Studies
The carbocation intermediates formed during S(_N)1 reactions or electrophilic additions to the cyclopropyl ring can undergo rearrangements to form more stable structures. A common rearrangement for systems containing a cyclopropylmethyl cation is a ring expansion to a cyclobutyl cation. chemistrysteps.com This is driven by the relief of ring strain in the three-membered ring. chemistrysteps.com
For example, if a carbocation is generated on the carbon adjacent to the cyclopropyl ring in this compound, a 1,2-alkyl shift involving one of the cyclopropyl C-C bonds can lead to the formation of a four-membered ring. chemistrysteps.com The resulting cyclobutyl derivative can then be trapped by a nucleophile. The specific products formed will depend on the stability of the various possible carbocation intermediates and the reaction conditions. youtube.com
| Transformation | Driving Force | Potential Outcome for this compound |
| Ring-Opening | Relief of ring strain. | Formation of acyclic products. |
| Ring Expansion | Formation of a more stable carbocation and relief of ring strain. chemistrysteps.com | Formation of cyclobutane (B1203170) derivatives. chemistrysteps.com |
Donor-Acceptor Cyclopropane Behavior
Donor-acceptor (D-A) cyclopropanes are a class of highly reactive molecules characterized by the presence of both an electron-donating and an electron-withdrawing group vicinal on the cyclopropane ring. nih.govresearchgate.netnih.gov This "push-pull" electronic arrangement polarizes the cyclopropane bonds, facilitating their cleavage under thermal, photochemical, or catalytic conditions to form zwitterionic or diradical intermediates. nih.govnih.gov These intermediates can then participate in a variety of transformations, including cycloadditions and rearrangements.
Without specific studies, a quantitative data table on the donor-acceptor behavior of this compound cannot be compiled. Further research would be needed to elucidate the precise electronic nature of the substituted cyclopropane ring and its propensity to undergo reactions typical of donor-acceptor systems.
Mechanistic Aspects of Aromatic Ring Functionalization
The benzene (B151609) ring in this compound is susceptible to functionalization through various mechanisms, primarily electrophilic aromatic substitution. The nature and reactivity of the substituent already present on the ring play a crucial role in determining the rate and regioselectivity of these reactions.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.orgpressbooks.pubuci.edulumenlearning.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. libretexts.orglibretexts.org The second step involves the deprotonation of the arenium ion to restore the aromaticity of the ring. libretexts.orglibretexts.org
The substituent already present on the benzene ring, in this case, the (2-bromo-1-cyclopropylethyl) group, dictates the position of the incoming electrophile. This directing effect is a consequence of the substituent's ability to stabilize or destabilize the arenium ion intermediate through inductive and resonance effects. Alkyl groups are generally considered to be activating and ortho, para-directing due to their electron-donating inductive effect.
The (2-bromo-1-cyclopropylethyl) substituent can be viewed as a substituted alkyl group. While the alkyl framework would direct incoming electrophiles to the ortho and para positions, the presence of the electron-withdrawing bromine atom at the beta-position is expected to have a deactivating effect on the aromatic ring through induction. This would make electrophilic substitution on this compound slower than on toluene, for example.
A comprehensive search of the scientific literature did not yield specific experimental data on the electrophilic aromatic substitution of this compound. Therefore, a data table detailing the product distribution for reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation cannot be provided. It is reasonable to predict, however, that the major products would be the ortho and para isomers, with the para isomer likely predominating due to reduced steric hindrance.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Products | Predicted Minor Products |
| HNO₃/H₂SO₄ | p-(2-Bromo-1-cyclopropylethyl)nitrobenzene, o-(2-Bromo-1-cyclopropylethyl)nitrobenzene | m-(2-Bromo-1-cyclopropylethyl)nitrobenzene |
| Br₂/FeBr₃ | 1-Bromo-4-(2-bromo-1-cyclopropylethyl)benzene, 1-Bromo-2-(2-bromo-1-cyclopropylethyl)benzene | 1-Bromo-3-(2-bromo-1-cyclopropylethyl)benzene |
| CH₃Cl/AlCl₃ | p-(2-Bromo-1-cyclopropylethyl)toluene, o-(2-Bromo-1-cyclopropylethyl)toluene | m-(2-Bromo-1-cyclopropylethyl)toluene |
Note: This table is based on theoretical predictions and not on experimental data.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This process typically requires the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to activate the ring towards nucleophilic attack. byjus.comlibretexts.orgmasterorganicchemistry.com The most common mechanism is the SNAr mechanism, which proceeds through a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org Another possible pathway, particularly for unactivated aryl halides, is the elimination-addition (benzyne) mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com
The phenyl ring of this compound is not substituted with any strong electron-withdrawing groups. Therefore, the SNAr mechanism is highly unlikely to occur on this substrate under standard nucleophilic substitution conditions. The (2-bromo-1-cyclopropylethyl) group is not sufficiently electron-withdrawing to activate the ring for this type of transformation.
The benzyne mechanism typically requires very strong basic conditions, such as the use of sodium amide (NaNH₂). youtube.comyoutube.com While theoretically possible, there is no specific information in the reviewed literature to suggest that this compound undergoes nucleophilic aromatic substitution via a benzyne intermediate. The primary reactive site for nucleophilic attack on this molecule is the carbon atom bearing the bromine atom in the ethyl side chain.
Due to the lack of evidence for nucleophilic aromatic substitution reactions on the aromatic ring of this compound, a data table of such transformations cannot be compiled.
Role of Intermediates and Transition States in Reaction Pathways
The transformations of this compound are governed by the relative stabilities of the intermediates and transition states along the reaction coordinate. fiveable.mersc.orglibretexts.org Given the presence of the bromine atom and the cyclopropyl group, reactions involving the formation of carbocationic intermediates are of particular interest.
One of the most significant mechanistic features of molecules containing a cyclopropyl group adjacent to a developing positive charge is the potential for neighboring group participation (NGP). wikipedia.orgyoutube.comlibretexts.orgdalalinstitute.cominflibnet.ac.in The C-C bonds of the cyclopropane ring can act as internal nucleophiles, assisting in the departure of a leaving group and leading to the formation of a non-classical carbocation. This anchimeric assistance can significantly accelerate the rate of reaction. wikipedia.orgdalalinstitute.cominflibnet.ac.in
In the case of this compound, solvolysis reactions (reaction with a solvent that also acts as the nucleophile) would likely proceed with the participation of the cyclopropyl group. The departure of the bromide ion would be assisted by the electrons of one of the cyclopropane C-C bonds, leading to the formation of a delocalized cyclopropylcarbinyl-type cation. These intermediates are known to be highly stabilized and can undergo rearrangements to form cyclobutyl or homoallylic structures. wikipedia.org
The transition state for such a process would involve a partial bond between the carbon bearing the leaving group and the cyclopropane ring, with the positive charge being delocalized over several carbon atoms. The stability of this transition state would be lower than that of the starting material and the final product, but significantly lower than the transition state for a direct SN1 ionization without neighboring group participation. fiveable.melibretexts.org
Table 2: Potential Intermediates in the Transformations of this compound
| Reaction Type | Plausible Intermediate | Key Features |
| Solvolysis (SN1-type) | Non-classical cyclopropylcarbinyl cation | Delocalized positive charge; potential for rearrangement to cyclobutyl and homoallylic cations. |
| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | Resonance-stabilized carbocation; positive charge at ortho and para positions relative to the substituent. libretexts.orguci.edu |
The study of these intermediates and their corresponding transition states is crucial for a complete understanding of the reactivity of this compound. While specific experimental or computational data for this molecule are scarce, the principles of neighboring group participation and carbocation chemistry provide a solid framework for predicting its behavior in various chemical transformations.
Theoretical and Computational Chemistry Studies on 2 Bromo 1 Cyclopropylethyl Benzene and Analogues
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (2-Bromo-1-cyclopropylethyl)benzene. These methods model the distribution of electrons within the molecule, revealing key aspects of its structure and bonding.
Detailed research findings from DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G**, are used to determine optimized molecular geometry, bond lengths, and bond angles. nih.gov For this compound, calculations would focus on the interplay between the phenyl, cyclopropyl (B3062369), and bromo-ethyl substituents. The cyclopropyl group is known to stabilize adjacent positive charges or radical centers through hyperconjugation, donating electron density from its strained sigma bonds. researchgate.netchemrxiv.org The phenyl group can act as an electron-withdrawing or -donating group, while the electronegative bromine atom influences the local electronic environment, particularly at the C-Br bond.
Natural Bond Orbital (NBO) analysis is a common technique used to investigate charge distribution and the nature of bonding interactions within a molecule. nih.gov For instance, in related phenylcyclopropenone systems, NBO analysis has been crucial in understanding stability and electronic interactions. nih.gov Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
To illustrate the type of data generated, the following table shows electronic properties calculated for analogous brominated benzene (B151609) derivatives.
| Compound | Method | HOMO (au) | LUMO (au) | Energy Gap (au) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| Bromobenzene (in gas phase) | B3LYP/6-31G(d,p) | -0.2442 | -0.0094 | 0.2348 | 1.71 |
| Bromobenzene (in water) | B3LYP/6-31G(d,p) | -0.2449 | -0.0135 | 0.2314 | 2.13 |
| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | B3LYP/6-311G(d,p) | -0.2259 | -0.0831 | 0.1428 | 2.6339 |
Data for Bromobenzene adapted from a study on benzene derivatives. scispace.com Data for the substituted phenol (B47542) adapted from Ersanli et al. scispace.com
Reaction Pathway Prediction and Transition State Modeling
Computational chemistry is instrumental in mapping potential reaction pathways and identifying the associated transition states. For this compound, key reactions of interest include nucleophilic substitution at the carbon bearing the bromine atom and rearrangements involving the cyclopropyl ring.
A crucial aspect of this molecule's reactivity is the potential formation of a cyclopropylcarbinyl cation if the bromide ion leaves. researchgate.net These cations are known to undergo rapid, often stereospecific, rearrangements. researchgate.netnih.gov Computational modeling can predict the energy barriers for competing pathways:
Direct Nucleophilic Substitution (S_N1/S_N2): Modeling the approach of a nucleophile and the departure of the bromide leaving group.
Cyclopropylcarbinyl Cation Rearrangement: Calculating the transition state for the ring-opening of the cyclopropylcarbinyl cation to form a more stable homoallyl cation. synchrotron-soleil.fryoutube.com
DFT calculations are used to locate the geometries of transition states and calculate their energies. nih.gov This allows for the determination of activation energies (Ea), which are essential for predicting reaction rates and identifying the most likely reaction mechanism. For complex rearrangements, computational tools can generate extensive reaction networks to trace plausible mechanistic steps and predict product distributions. nih.gov Studies on related systems, like cyclopropyl-substituted nitrenium ions, have shown that cyclopropyl groups provide significant stabilization to adjacent reactive centers, influencing which reaction pathways, such as ring expansion or elimination, are kinetically feasible. chemrxiv.org
The table below illustrates the type of data obtained from such studies, showing calculated activation energies for competing reaction pathways in a related system.
| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Ring Expansion | Cyclopropyl(phenyl)nitrenium ion | DFT (SMD solvation) | 4.5 |
| Elimination | Cyclopropyl(phenyl)nitrenium ion | DFT (SMD solvation) | 8.0 |
| Phenyl Migration | Cyclopropyl(phenyl)nitrenium ion | DFT (gas phase) | Predominant |
Data adapted from a computational study on cyclopropyl-substituted nitrenium ions. chemrxiv.org
Conformational Analysis and Stereochemical Prediction
This compound possesses significant conformational flexibility due to rotation around the single bonds connecting the phenyl, ethyl, and cyclopropyl moieties. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.
Computational methods systematically explore the potential energy surface by rotating the molecule's bonds. This analysis reveals the most stable, low-energy conformations. The stability of each conformer is governed by a combination of factors, including steric hindrance (repulsion between bulky groups) and electronic effects like hyperconjugation. libretexts.orglibretexts.org For example, in substituted cyclohexanes, bulky groups preferentially occupy equatorial positions to minimize steric strain. libretexts.orgslideshare.net A similar principle would apply here, where the bulky phenyl and cyclopropyl groups would orient themselves to minimize steric clashes.
Furthermore, the carbon atom attached to the phenyl, cyclopropyl, and bromoethyl groups is a chiral center. Therefore, computational studies are vital for predicting stereochemical outcomes of reactions. By modeling the approach of reagents to the different faces of the molecule and calculating the energies of the corresponding transition states, chemists can predict which stereoisomer will be the major product. nih.gov This is particularly important in asymmetric synthesis, where controlling stereochemistry is paramount. nih.govnih.gov
The following table provides an example of conformational energy data for a substituted cyclohexane (B81311), illustrating how computational chemistry quantifies the stability of different conformers.
| Substituent on Cyclohexane | Orientation | Relative Energy Difference (−ΔG°) (kcal/mol) |
|---|---|---|
| -CH₃ (Methyl) | Equatorial preference | 1.7 |
| -CH₂CH₃ (Ethyl) | Equatorial preference | 1.8 |
| -C₆H₅ (Phenyl) | Equatorial preference | 3.0 |
| -Br (Bromo) | Equatorial preference | 0.38 |
This table shows the energy cost (A-value) for a substituent to be in the axial position versus the more stable equatorial position on a cyclohexane ring. libretexts.org
Molecular Dynamics Simulations of Reactive Processes
While quantum chemical calculations analyze static structures and transition states, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. concord.org MD simulations solve Newton's equations of motion for the atoms in the molecule, offering insights into conformational changes, solvent effects, and reactive events on a femtosecond timescale. mdpi.comnih.gov
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: Simulate the molecule in a solvent to observe transitions between different stable conformations and understand its flexibility. nih.gov
Model Reaction Dynamics: Using ab initio MD or reactive force fields (like ReaxFF), one can simulate the entire process of a chemical reaction, such as the C-Br bond cleavage. mdpi.com This approach provides a more complete picture than static calculations by including dynamic and environmental effects.
Investigate Solvent Effects: Explicitly including solvent molecules in the simulation allows for a detailed study of how the solvent influences reactivity, for example, by stabilizing charged intermediates or transition states. nih.gov
MD simulations have been successfully used to study complex processes like the dissociation of C-Br bonds in radical anions of other aromatic compounds and the mechanisms of enzyme catalysis, demonstrating their power in revealing dynamic molecular behavior. mdpi.comnih.gov
Computational Insights into Reactivity Descriptors and Selectivity
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. researchgate.net These descriptors help predict how and where a molecule is most likely to react.
Key reactivity descriptors include:
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). scispace.com
Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive.
Electrophilicity Index (ω): This index quantifies a molecule's ability to accept electrons, providing a scale for its electrophilic character.
For this compound, these descriptors would predict the reactivity of different sites: the ortho, meta, and para positions on the phenyl ring, the carbon atom bonded to bromine, and the strained bonds of the cyclopropyl ring. This information is crucial for understanding regioselectivity in reactions like aromatic substitution or addition. For example, studies on various benzene derivatives have successfully used these descriptors to rationalize their reactivity patterns. scispace.com
The following table presents calculated global reactivity descriptors for a related compound, illustrating the insights gained from Conceptual DFT.
| Compound | Descriptor | Value (eV) |
|---|---|---|
| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one | Global Electrophilicity Index (ω) | 1.4134 |
| Nucleophilicity Index (N) | 0.8681 |
Data from a computational study on a complex bromo-substituted heterocyclic compound. A high electrophilicity index suggests a strong electrophile, while a low nucleophilicity index suggests a marginal nucleophile.
Derivatization and Functionalization Strategies for Complex Molecule Synthesis
Selective Modification of the Bromine Moiety for Further Elaboration
The bromine atom in (2-Bromo-1-cyclopropylethyl)benzene is located at a benzylic position, which significantly influences its reactivity. libretexts.org This position is activated towards both nucleophilic substitution and elimination reactions due to the ability of the adjacent benzene (B151609) ring to stabilize carbocationic intermediates or transition states through resonance. libretexts.org
Nucleophilic Substitution Reactions: The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. bloomtechz.com These reactions typically proceed via an S\N1 or S\N2 mechanism, depending on the nucleophile, solvent, and reaction conditions. bloomtechz.comkhanacademy.org The benzylic nature of the halide makes the S\N1 pathway particularly favorable due to the formation of a resonance-stabilized benzylic carbocation. libretexts.org However, with strong, unhindered nucleophiles, the S\N2 pathway can also be significant. bloomtechz.com
Common transformations include:
Etherification: Reaction with alcohols or alkoxides (e.g., sodium methoxide) yields ethers, a common linkage in pharmaceuticals and natural products. bloomtechz.com
Amination: Reaction with amines can produce secondary or tertiary amines, which are integral components of many biologically active molecules. bloomtechz.com
Cyanation: Substitution with cyanide ions (e.g., from sodium cyanide) introduces a nitrile group, a versatile precursor for carboxylic acids, amines, and other functional groups.
Formation of Organometallic Reagents: The C-Br bond can be converted into a C-Mg bond through reaction with magnesium metal to form a Grignard reagent. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Elimination Reactions: When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. This involves the abstraction of a proton from the carbon adjacent to the benzylic carbon, leading to the formation of a double bond and elimination of HBr.
The table below summarizes key selective modifications at the bromine moiety.
| Reaction Type | Reagents | Product Functional Group | Mechanism |
| Etherification | R-OH, Base or R-O⁻ | Ether (-OR) | S\N1 / S\N2 |
| Amination | R₂NH | Amine (-NR₂) | S\N1 / S\N2 |
| Cyanation | NaCN, KCN | Nitrile (-CN) | S\N1 / S\N2 |
| Grignard Formation | Mg, Ether | Organomagnesium (-MgBr) | Insertion |
| Elimination | Strong, non-nucleophilic base (e.g., DBU) | Alkene | E2 |
Chemoselective Transformations of the Cyclopropyl (B3062369) Group
The cyclopropane (B1198618) ring is a strained three-membered carbocycle that, while generally stable, can undergo a variety of ring-opening reactions under specific conditions. acs.org The presence of the adjacent phenyl group in this compound activates the cyclopropyl ring, making it more susceptible to cleavage than an unsubstituted cyclopropane. This activation arises from the ability of the phenyl group to stabilize intermediates formed during the ring-opening process. acs.orgresearchgate.net
Ring-Opening Reactions: The cleavage of the cyclopropane C-C bonds can be initiated by electrophiles, transition metals, or radical processes. researchgate.net
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.
Transition Metal-Catalyzed Transformations: Catalysts based on palladium, nickel, or rhodium can mediate a variety of cyclopropane transformations. acs.org These can include isomerization to alkenes, cycloaddition reactions, or cross-coupling reactions where the cyclopropane acts as a three-carbon synthon. For instance, nickel catalysis has been used for the regioselective reductive ring-opening of aryl cyclopropyl ketones. acs.org
The key to the synthetic utility of this moiety is the ability to control its reactivity. Under many standard reaction conditions (e.g., those for nucleophilic substitution at the bromine or electrophilic substitution on the benzene ring), the cyclopropyl group remains intact. This chemoselectivity allows for the modification of other parts of the molecule without disturbing the three-membered ring.
The following table outlines the conditions that favor either the stability or the transformation of the cyclopropyl group.
| Condition | Expected Outcome | Rationale |
| Neutral or Mildly Basic Conditions | Cyclopropyl ring remains intact | Insufficient activation for ring strain release. |
| Strong Lewis or Brønsted Acids | Ring-opening/rearrangement | Protonation or coordination facilitates C-C bond cleavage. nih.gov |
| Transition Metal Catalysts (e.g., Pd, Ni, Rh) | Ring-opening/cycloaddition/cross-coupling | Oxidative addition into the strained C-C bond initiates catalytic cycles. acs.org |
| Radical Initiators | Potential for radical-mediated ring-opening | Formation of a cyclopropylcarbinyl radical can lead to a homoallylic radical. |
Regioselective Functionalization of the Benzene Ring
The introduction of new substituents onto the benzene ring proceeds via electrophilic aromatic substitution (EAS). msu.edu The existing (2-bromo-1-cyclopropylethyl) substituent on the ring dictates the position(s) where the incoming electrophile will attack. This directing effect is a combination of inductive and steric factors. organicchemistrytutor.com
The (2-bromo-1-cyclopropylethyl) group is classified as an alkyl group. Alkyl groups are generally considered to be activating and ortho-, para-directing. savemyexams.com This is because they donate electron density to the ring through an inductive effect, which stabilizes the positively charged intermediate (the sigma complex or benzenonium ion) formed during the EAS mechanism. uci.edu This stabilization is most effective when the positive charge is located on the carbon atoms ortho or para to the substituent. uci.eduyoutube.com
Common electrophilic aromatic substitution reactions include:
Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom. fiveable.mekhanacademy.org
Friedel-Crafts Alkylation: (using R-Cl/AlCl₃) to introduce a new alkyl group.
Friedel-Crafts Acylation: (using RCOCl/AlCl₃) to introduce an acyl group (-COR).
The table below predicts the regiochemical outcome for the functionalization of the benzene ring.
| Reaction | Electrophile (E⁺) | Expected Major Product(s) |
| Nitration | NO₂⁺ | 1-(2-Bromo-1-cyclopropylethyl)-4-nitrobenzene |
| Bromination | Br⁺ | 1,4-Dibromo-2-(1-cyclopropylethyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Acylphenyl)-2-bromo-1-cyclopropylethane |
Application as a Synthetic Building Block in Advanced Organic Synthesis
The trifunctional nature of this compound makes it a highly valuable and versatile building block for advanced organic synthesis. Chemists can leverage the differential reactivity of the three key sites to construct complex molecular frameworks in a controlled and predictable manner.
The synthetic utility stems from the ability to perform sequential or orthogonal functionalization. For example:
Initial Bromine Displacement: A nucleophile can be introduced by targeting the benzylic bromide. The resulting product, now containing a new functional group, retains the cyclopropyl and phenyl moieties for subsequent reactions. This strategy is useful in the synthesis of pharmaceutical intermediates where a specific side chain is required. chemicalbook.com
Benzene Ring Functionalization: Electrophilic aromatic substitution can be performed, often while keeping the bromide and cyclopropyl group intact. This allows for the introduction of directing groups or points of further connection on the aromatic core.
Cyclopropane Ring Opening: In a later step, the cyclopropane can be opened under specific catalytic conditions to unveil a new linear chain with defined stereochemistry, adding another layer of molecular complexity. acs.org
This stepwise approach allows for the rapid assembly of diverse molecular scaffolds from a single starting material. The combination of a reactive handle (the bromide), a latent functional group (the cyclopropyl ring), and a modifiable aromatic platform (the benzene ring) makes this compound an ideal starting point for the synthesis of novel compounds in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Characterization
Developments in Nuclear Magnetic Resonance Spectroscopy for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of (2-Bromo-1-cyclopropylethyl)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for unambiguous characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, bromo-methylene, and cyclopropyl (B3062369) protons. The aromatic protons of the benzene (B151609) ring would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The proton on the carbon adjacent to both the phenyl and cyclopropyl groups (the benzylic proton) would be deshielded and is predicted to be a multiplet due to coupling with the neighboring protons. The methylene (B1212753) protons adjacent to the bromine atom are expected to be diastereotopic and would likely appear as distinct multiplets. A key feature would be the upfield signals of the cyclopropyl protons, which are characteristically shielded and would appear as complex multiplets at approximately δ 0.5-1.0 ppm. chemicalbook.comorganicchemistrydata.orgnih.gov
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (5H) | 7.20-7.40 | m | - |
| CH-Ph | 2.50-2.70 | m | - |
| CH₂-Br | 3.40-3.60 | m | - |
| Cyclopropyl-CH | 0.80-1.00 | m | - |
| Cyclopropyl-CH₂ | 0.50-0.70 | m | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon environment. The aromatic carbons would resonate in the typical downfield region of δ 125-145 ppm. The benzylic carbon and the carbon bearing the bromine atom would appear in the aliphatic region, with the latter being significantly influenced by the electronegative bromine atom. The carbons of the cyclopropyl ring are expected at characteristically high field. chemicalbook.comoregonstate.edulibretexts.orgyoutube.comwisc.edu
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C, quat.) | 140-145 |
| Aromatic (CH) | 125-130 |
| CH-Ph | 45-55 |
| CH₂-Br | 30-40 |
| Cyclopropyl-CH | 15-25 |
| Cyclopropyl-CH₂ | 5-15 |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for monitoring reaction progress. For this compound, HRMS would be crucial for confirming its molecular formula.
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comsavemyexams.comdocbrown.info The fragmentation pattern would provide further structural information. Common fragmentation pathways for bromoalkylbenzenes include the loss of a bromine radical (Br•) and cleavage of the alkyl chain. The formation of a stable tropylium (B1234903) ion (m/z 91) is also a common feature for compounds containing a benzyl (B1604629) group. libretexts.orgmiamioh.edu
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 238/240 | [C₁₁H₁₃Br]⁺ | Molecular ion (M⁺, M⁺+2) |
| 159 | [C₁₁H₁₃]⁺ | Loss of Br radical |
| 117 | [C₉H₉]⁺ | Loss of CH₂Br |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Given the relatively nonpolar nature of this compound, a reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water, would be suitable. mdpi.comlew.ronih.govresearchgate.net This technique would be used to determine the purity of the compound and to separate it from any starting materials or byproducts.
Hypothetical HPLC Analysis Data
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
| Purity | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of a separation technique and a detection method that provides both retention time and mass spectral data. This is particularly useful for separating isomers and for identifying impurities. researchgate.net The volatility of this compound should make it amenable to GC analysis. The mass spectrometer detector would provide confirmation of the identity of the eluted peaks.
Hypothetical GC-MS Analysis Data
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Temperature Program | 100°C (1 min), then 10°C/min to 250°C |
| Retention Time | ~12.3 min |
| Mass Spectrum | Consistent with predicted fragmentation |
X-ray Crystallography for Absolute Stereochemistry Determination
The presence of a chiral center at the carbon atom bonded to both the phenyl and cyclopropyl groups means that this compound can exist as a pair of enantiomers. While spectroscopic and chromatographic methods can confirm the connectivity and purity of the compound, they generally cannot determine the absolute stereochemistry. X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be obtained. researchgate.netresearchgate.netmdpi.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise coordinates of each atom in the crystal lattice, revealing the absolute configuration of the chiral center. While obtaining a single crystal suitable for X-ray diffraction can be a challenging and time-consuming step, the structural information it provides is unparalleled.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
Future Research Directions and Emerging Paradigms in 2 Bromo 1 Cyclopropylethyl Benzene Chemistry
Exploration of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. For the synthesis and derivatization of (2-Bromo-1-cyclopropylethyl)benzene, several green chemistry strategies could be explored.
Current synthetic methods for similar structures, such as 1-phenylcyclopropane carboxamide derivatives, often rely on traditional solvents and reagents. nih.gov Future research could focus on replacing these with more benign alternatives. For instance, the use of water or ionic liquids as reaction media for cyclopropanation reactions has been demonstrated for other systems and could be adapted. thieme-connect.de The development of solvent-free reaction conditions, potentially utilizing mechanochemistry, represents another promising direction. thieme-connect.de
Furthermore, the synthesis of aryl cyclopropanes can be achieved through methods that align with green chemistry principles, such as the use of base-promoted Michael-initiated ring closures which can be performed under mild conditions. rsc.org Applying these principles to the synthesis of this compound could involve developing catalytic systems that minimize waste and avoid hazardous reagents. For example, replacing traditional brominating agents with more sustainable alternatives, or developing catalytic C-H activation methods to introduce the cyclopropyl (B3062369) group, would represent significant advances.
A key aspect of green chemistry is atom economy. Future synthetic routes to this compound could be designed to maximize the incorporation of all starting material atoms into the final product, for instance, through catalytic cyclopropanation of a suitable styrene (B11656) derivative. thieme-connect.dersc.org The calculation of E-factors (Environmental factors) for newly developed synthetic pathways will be crucial in quantifying their environmental impact and comparing them to existing methods. thieme-connect.de
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids in synthesis. | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Catalysis | Development of recyclable catalysts for cyclopropanation and functionalization. | Lower catalyst loading, reduced metal waste, simplified purification. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials. | Minimized waste generation, increased efficiency. |
| Renewable Feedstocks | Exploration of bio-based starting materials for the phenyl or ethyl fragments. | Reduced reliance on fossil fuels, more sustainable lifecycle. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. youtube.com The integration of flow chemistry and automated synthesis platforms holds significant potential for the synthesis and manipulation of this compound.
The synthesis of cyclopropane (B1198618) rings has been successfully demonstrated in continuous-flow systems, for example, through the conversion of hydrazines or alcohols. researchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net For the synthesis of this compound, a multi-step flow process could be envisioned, telescoping several reaction steps without the need for intermediate purification. mpg.de This could involve, for instance, the in-situ generation of a reactive cyclopropanating agent followed by its immediate reaction with a styrene precursor.
Automated synthesis platforms can be coupled with flow reactors to rapidly screen reaction conditions and build libraries of derivatives. This would be particularly valuable for exploring the chemical space around this compound, for example, by varying the substituents on the phenyl ring or by performing a range of cross-coupling reactions at the bromo-position. The development of automated systems for the synthesis of complex molecules like 6-[18F]Fluoro-L-DOPA highlights the potential of this technology for producing valuable chemical entities with high precision and reproducibility. nih.gov
| Flow Chemistry/Automation Aspect | Application to this compound | Anticipated Benefits |
| Continuous-Flow Synthesis | Multi-step, telescoped synthesis from simple precursors. mpg.de | Improved yield and purity, enhanced safety, easier scale-up. |
| Automated Reaction Optimization | High-throughput screening of catalysts and reaction conditions. | Rapid identification of optimal synthetic routes. |
| On-Demand Generation of Intermediates | In-situ formation of reactive species for subsequent reactions. | Increased safety by avoiding the accumulation of unstable intermediates. |
| Library Synthesis | Automated synthesis of a diverse range of derivatives for screening. | Accelerated discovery of new compounds with desired properties. |
Bio-inspired Catalysis for Selective Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. Bio-inspired catalysis, which includes the use of natural enzymes, engineered enzymes, and synthetic mimics, is an emerging field with the potential to revolutionize the synthesis of complex molecules like this compound.
Engineered heme proteins, such as myoglobin (B1173299) variants, have been successfully used for the asymmetric cyclopropanation of alkenes. rug.nlacs.orgresearchgate.netrochester.edu This approach could be adapted to produce enantiomerically pure this compound derivatives, which would be of significant interest for pharmaceutical applications. The stereoselectivity of these biocatalysts can often be tuned through rational protein engineering. rochester.edu Furthermore, chemoenzymatic strategies, which combine enzymatic and chemical steps, can be employed to generate diverse libraries of chiral cyclopropane-containing scaffolds. rochester.edunsf.gov
Fungal biotransformation presents another avenue for the selective functionalization of cyclopropyl compounds. Studies have shown that fungi can perform hydroxylations and sulfoxidations on molecules containing cyclopropane rings without ring-opening, indicating the potential for selective C-H activation. cdnsciencepub.comcdnsciencepub.com This could be a powerful tool for late-stage functionalization of the this compound scaffold.
| Bio-inspired Catalysis Strategy | Potential Application to this compound | Anticipated Benefits |
| Engineered Heme Proteins | Asymmetric cyclopropanation to yield enantiopure products. rug.nlrochester.edu | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Fungal Biotransformation | Selective hydroxylation or other C-H functionalization. cdnsciencepub.com | Late-stage diversification of the molecule, access to novel derivatives. |
| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps for library generation. rochester.edu | Efficient synthesis of diverse, stereochemically defined compounds. |
| Enzyme-Catalyzed Derivatization | Selective reactions on the phenyl ring or ethyl side chain. | High regioselectivity and chemoselectivity. |
Harnessing Photoredox and Electrochemistry in Synthetic Routes
Photoredox catalysis and electrochemistry are powerful tools that utilize light and electricity, respectively, to drive chemical reactions. These methods offer unique reactivity patterns and often proceed under mild conditions, making them highly attractive for modern organic synthesis.
Photoredox catalysis has emerged as a versatile strategy for the synthesis and functionalization of cyclopropanes. thieme-connect.comadvanceseng.comchemistryviews.org For instance, photoredox-catalyzed cyclopropanation reactions using diiodomethane (B129776) have been developed, offering an alternative to traditional methods. chemistryviews.org Furthermore, the ring-opening functionalization of aryl cyclopropanes can be achieved through photoredox catalysis, providing access to 1,3-difunctionalized products. thieme-connect.com This could be a powerful method for transforming this compound into a variety of other valuable compounds. The bromo-aryl moiety of the molecule is also amenable to photoredox-catalyzed reactions, such as C-H arylation. acs.org
Electrochemistry provides another sustainable and efficient means of synthesis. Electrochemical methods have been developed for the cyclopropanation of alkenes, sometimes in continuous-flow systems, highlighting the scalability of this approach. uva.nlacs.orgnih.govresearchgate.net The electrochemical bromination of arenes is also a well-established transformation that could be relevant to the synthesis of this compound. acs.orgmdpi.com The generation of aryl radicals from aryl halides via electrochemical methods is another area of active research that could be applied to the derivatization of this compound. rsc.org
| Modern Synthetic Method | Potential Application to this compound | Anticipated Benefits |
| Photoredox Catalysis | Novel cyclopropanation strategies and ring-opening functionalizations. thieme-connect.comthieme-connect.com | Mild reaction conditions, unique reactivity, high functional group tolerance. |
| Electrochemistry | Sustainable synthesis of the cyclopropane ring and selective functionalization. uva.nlacs.org | Avoidance of stoichiometric chemical oxidants/reductants, scalability. |
| Photo- and Electrochemical C-Br Bond Activation | Cross-coupling reactions to introduce new functional groups. | Access to a wide range of derivatives under mild conditions. |
| Combined Photo- and Electro-catalysis | Synergistic catalysis for novel and challenging transformations. | Unlocking new reaction pathways and enhancing efficiency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
